N-[(5-methylfuran-2-yl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide is a complex organic compound characterized by its unique combination of functional groups, including a benzamide core, a furan ring, and an imidazole moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities and applications.
The synthesis of N-[(5-methylfuran-2-yl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide typically involves several key steps:
These synthetic routes require careful control of reaction conditions to optimize yield and purity.
The molecular structure of N-[(5-methylfuran-2-yl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide can be represented with its chemical formula . Key structural features include:
The InChI (International Chemical Identifier) for this compound is InChI=1S/C16H15N3O2S/c1-11-5-6-14(21-11)10-18-15(20)12-3-2-4-13(9-12)19-8-7-17-16(19)22/h2-9H,10H2,1H3,(H,17,22)(H,18,20)
and its InChI Key is BJSCGNFLIVSNAU-UHFFFAOYSA-N
.
N-[(5-methylfuran-2-yl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide can participate in various chemical reactions typical for compounds containing amide, furan, and imidazole functionalities:
These reactions are significant for modifying the compound's properties or synthesizing related derivatives.
The mechanism of action for N-[(5-methylfuran-2-yl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide likely involves its interaction with specific molecular targets such as enzymes or receptors.
Understanding these interactions is crucial for exploring its potential therapeutic applications.
N-[(5-methylfuran-2-yl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide exhibits several notable physical and chemical properties:
These properties influence its behavior in biological systems and potential applications.
N-[(5-methylfuran-2-y)methyl]-3-(2-sulfanyl-1H-imidazol -1-y)benzamide has several promising applications:
The compound's unique structure positions it as a valuable candidate for further research across multiple scientific domains.
CAS No.: 59227-86-0
CAS No.: 136377-13-4
CAS No.: 5637-83-2
CAS No.:
CAS No.: 1471-96-1